3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide
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Description
3,4,5-trimethoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C26H35N3O4 and its molecular weight is 453.583. The purity is usually 95%.
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Scientific Research Applications
Histamine-3 Receptor Antagonists
Compounds with structural similarities to the query molecule have been studied for their potential as histamine-3 (H3) receptor antagonists. For example, derivatives of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one have been synthesized and evaluated for their potency as H3 receptor antagonists, showing promising in vitro binding and functional activities. These compounds could be pivotal in the development of treatments for neurological and psychiatric disorders, including sleep disturbances, cognitive deficits, and attention disorders (Zhou et al., 2012).
Catalytic Transformations in Organic Synthesis
Research on the reactivity of α-ketoamides with cyclic secondary amines, like pyrrolidine, under redox-annulation conditions has led to the development of polycyclic imidazolidinone derivatives. These findings are crucial for the synthesis of complex organic molecules, potentially including pharmaceuticals and materials science applications (Zhu et al., 2017).
Novel Alkaloidal Systems
The condensation reactions involving dimethoxyisoquinoline derivatives have unveiled a pathway to novel potential alkaloidal systems. Such research not only expands the chemical space of natural product-like molecules but also provides new scaffolds for drug discovery, highlighting the diverse biological activities that these compounds could exhibit (Nagarajan et al., 1994).
One-Pot Synthesis of Heterocyclic Compounds
Efficient synthesis methods for heterocyclic compounds, such as substituted 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide derivatives, have been developed. These methods leverage the catalytic actions of acids and the unique reactivity of substrates like 2,2,6-trimethyl-4H-1,3-dioxin-4-one. Such compounds have applications in the development of new drugs and materials (Guleli et al., 2019).
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4/c1-28-11-7-8-18-14-19(9-10-21(18)28)22(29-12-5-6-13-29)17-27-26(30)20-15-23(31-2)25(33-4)24(16-20)32-3/h9-10,14-16,22H,5-8,11-13,17H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQXJEFMPIYCKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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